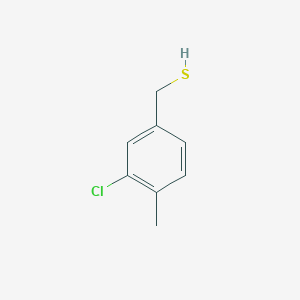

(3-Chloro-4-methylphenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClS |

|---|---|

Molecular Weight |

172.68 g/mol |

IUPAC Name |

(3-chloro-4-methylphenyl)methanethiol |

InChI |

InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |

InChI Key |

VMANRQYASMJPTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CS)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Methylphenyl Methanethiol and Its Advanced Derivatives

Established Synthetic Routes to the Core Molecular Framework

The traditional synthesis of (3-Chloro-4-methylphenyl)methanethiol relies on a multi-step approach starting from readily available precursors. The core strategy involves the formation of a suitable benzylic electrophile, which is then subjected to nucleophilic substitution with a sulfur-containing reagent.

Preparation of this compound

The most direct and established method for the preparation of this compound involves the reaction of its corresponding benzyl (B1604629) halide, 3-chloro-4-methylbenzyl chloride, with a sulfur nucleophile. A common issue in thiol synthesis via S-alkylation is the potential for the product thiol to react further with the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. jove.com To circumvent this, the use of thiourea (B124793) is a widely adopted and effective strategy. libretexts.org

The process proceeds in two stages:

Formation of an Isothiouronium Salt : 3-chloro-4-methylbenzyl chloride is reacted with thiourea in a suitable solvent, such as ethanol. This SN2 reaction forms a stable S-benzylisothiouronium salt.

Hydrolysis : The intermediate salt is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to liberate the desired thiol and urea (B33335). jove.com

This method is generally preferred over using sodium hydrosulfide (B80085) (NaSH) as it minimizes the formation of the corresponding bis(3-chloro-4-methylphenyl)methyl sulfide. libretexts.org

An alternative, though less common, approach involves the reduction of the corresponding sulfonyl chloride (3-chloro-4-methylbenzenesulfonyl chloride), but this route is more circuitous as it requires the prior synthesis of the sulfonyl chloride.

Synthetic Routes to Precursors and Key Intermediates (e.g., 3-Chloro-4-methylaniline)

The synthesis of the target thiol is contingent on the availability of its key precursors. The primary starting material for the core framework is typically 3-chloro-4-methyltoluene or a derivative thereof.

Synthesis of 3-Chloro-4-methylaniline (B146341):

A key intermediate that provides access to the 3-chloro-4-methylphenyl scaffold is 3-chloro-4-methylaniline. Its synthesis is well-documented and typically begins with p-nitrotoluene.

Chlorination of p-Nitrotoluene : The first step involves the electrophilic chlorination of p-nitrotoluene. The reaction is typically carried out using chlorine gas in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl3) and iodine. rsc.org This yields 2-chloro-4-nitrotoluene (B140621).

Reduction of 2-Chloro-4-nitrotoluene : The nitro group of 2-chloro-4-nitrotoluene is then reduced to an amine to yield 3-chloro-4-methylaniline. This transformation can be achieved through several methods:

Catalytic Hydrogenation : This is a common industrial method where the reduction is performed using hydrogen gas in the presence of a catalyst, such as a supported palladium catalyst. This method is often preferred for its clean reaction profile and high yield. tandfonline.com

Chemical Reduction : A classic laboratory method involves reduction with a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid or acetic acid. acs.orgorganic-chemistry.org

The table below summarizes typical conditions for the synthesis of 3-chloro-4-methylaniline from 2-chloro-4-nitrotoluene.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitrotoluene | Fe powder, HCl, H₂O, 20°C, 0.5 h; then NaHCO₃ | 3-Chloro-4-methylaniline | 83% | acs.org |

| 2-Chloro-4-nitrotoluene | H₂, Pd/C catalyst, no organic solvent | 3-Chloro-4-methylaniline | High Yield | tandfonline.com |

| 2-Chloro-4-nitrotoluene | Na₂S solution, reflux 4h | 3-Chloro-4-methylaniline | Not specified | rsc.org |

Synthesis of 3-Chloro-4-methylbenzyl Chloride:

The immediate precursor to the target thiol is 3-chloro-4-methylbenzyl chloride. This compound is typically synthesized from 3-chloro-4-methyltoluene via free-radical side-chain chlorination. This reaction is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) and involves the reaction of 3-chloro-4-methyltoluene with a chlorinating agent such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). The synthesis of 3-chloro-4-methyltoluene itself can be achieved through methods like the Sandmeyer reaction starting from 3-chloro-4-methylaniline. acs.org Alternatively, direct chlorination of p-xylene (B151628) can lead to a mixture of isomers, from which 3-chloro-4-methyltoluene can be isolated. rsc.org An alternative preparation of the benzyl chloride involves reacting 3-chloro-4-methylbenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net

Development of Novel and Improved Synthetic Protocols

While the established routes are reliable, modern organic synthesis emphasizes the development of more efficient, catalytic, and environmentally benign methods.

Catalytic Approaches in Thiol and Thioether Bond Formation

Recent advances in catalysis have provided powerful tools for the formation of carbon-sulfur bonds, offering alternatives to the classical SN2 reactions. These methods often exhibit broader functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling : Palladium catalysts are highly effective for C–S bond formation. Protocols have been developed for the cross-coupling of benzyl halides with thiols or thiol surrogates. acs.org For instance, benzyl thioacetates can be coupled with aryl halides in a one-pot reaction, where the thioacetate (B1230152) is deprotected in situ, avoiding the handling of volatile and malodorous free thiols. researchgate.net

Copper-Catalyzed Cross-Coupling : Copper catalysis, often used in Ullmann-type reactions, provides an economical and efficient alternative for C–S bond formation. cloudflare.net Ligand-free systems using copper(I) iodide (CuI) have been shown to effectively catalyze the coupling of thiols with aryl iodides. uu.nl Copper catalysts can also mediate the thioetherification of benzyl alcohols directly with thiols, proceeding through a Lewis-acid-mediated SN1-type mechanism. nih.gov

Nickel-Catalyzed Cross-Coupling : Nickel catalysts are emerging as powerful tools for cross-coupling reactions, including C-S bond formation. They are particularly useful for activating less reactive electrophiles like aryl chlorides. nih.gov Nickel-catalyzed Heck-type reactions have also been developed for the coupling of benzyl chlorides with olefins, showcasing the versatility of nickel in activating benzylic C-Cl bonds. organic-chemistry.orgnih.gov

The following table summarizes some modern catalytic approaches applicable to C-S bond formation.

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium / NiXantPhos | Benzyl Thioether + Aryl Bromide | Direct α-arylation of a thioether via C-H activation. | nih.gov |

| Copper(I) Iodide (ligand-free) | Aryl Iodide + Thiophenol | Simple, inexpensive, and fast catalytic system. | uu.nl |

| Copper(OTf)₂ | Benzyl Alcohol + Thiol | Direct thioetherification via C-O bond cleavage. | nih.gov |

| Nickel Catalyst | Aryl/Heteroaryl Halide + Thiol | Electrochemical method, base-free, room temperature. | nih.gov |

Stereoselective Synthesis of Chiral Analogs (if applicable)

While this compound itself is an achiral molecule, the development of synthetic routes to chiral derivatives is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. The synthesis of chiral benzylic thiols or thioethers presents a challenge due to the propensity of benzylic intermediates to racemize via SN1 pathways. acs.org

Strategies to achieve stereoselectivity include:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of the C-S bond-forming step. For example, N-sulfinyloxazolidinones have been used for the asymmetric synthesis of various chiral organosulfur compounds. acs.org

Catalytic Asymmetric Synthesis : The development of chiral catalysts that can control the stereochemistry of C-S bond formation is a highly active area of research. This includes the enantioselective oxidation of sulfides to chiral sulfoxides and the synthesis of compounds with stereogenic sulfur atoms. acs.org

Green Chemistry Principles in Reaction Design and Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of thiols and their derivatives.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. wikipedia.org One-pot microwave-assisted synthesis of thiols from alkyl halides using potassium thioacetate has been reported to be 6 to 24 times faster than conventional heating methods, with high yields. amazonaws.com This technique is also applicable to multicomponent reactions for synthesizing β-keto thioethers. rsc.org

Phase-Transfer Catalysis (PTC) : PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for expensive, anhydrous organic solvents. dalalinstitute.com This methodology is efficient for various alkylation reactions, including the S-alkylation of thiols. crdeepjournal.org The use of PTC is considered a green chemistry approach as it allows for the use of water and can reduce solvent waste. dalalinstitute.com

Aqueous Media : Performing reactions in water instead of organic solvents is a key goal of green chemistry. Microwave-assisted nucleophilic substitutions to form thiocyanates and other derivatives have been successfully carried out in an aqueous medium without any phase-transfer catalyst. acs.org

Benign Oxidants : For reactions involving oxidation, such as the conversion of thiols to disulfides or sulfonyl halides, using environmentally friendly oxidants like air or oxygen is highly desirable. An environmentally benign, metal-free synthesis of sulfonyl halides from thiols has been developed using oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate. rsc.org

Convergent and Divergent Synthesis Strategies for Complex Derivatives

The development of synthetic routes to complex chemical structures often employs either convergent or divergent strategies. In a convergent synthesis, different fragments of the target molecule are prepared separately and then assembled in the final stages. This approach is generally more efficient for the synthesis of complex molecules. In contrast, a divergent synthesis starts from a common intermediate that is converted into a variety of different target molecules through various reaction pathways. The "this compound" moiety can be incorporated into complex derivatives using both approaches, particularly for the synthesis of various nitrogen-containing compounds.

Synthesis of Nitrogen-Containing Derivatives (e.g., Thioureas, Isothiocyanates, Carbamates, Thiadiazoles)

The synthesis of nitrogen-containing derivatives built around the 3-chloro-4-methylphenyl core is of significant interest. These derivatives can be accessed through various synthetic transformations, often starting from a common precursor like 3-chloro-4-methylaniline, which can be conceptually linked to this compound through multi-step synthetic sequences.

Thioureas

Thiourea derivatives can be synthesized through several methods. A common approach involves the reaction of an isothiocyanate with a primary or secondary amine. nih.gov For the synthesis of thioureas incorporating the 3-chloro-4-methylphenyl moiety, one could start with 3-chloro-4-methylphenyl isothiocyanate and react it with various amines.

Another versatile method is the condensation of amines with carbon disulfide. organic-chemistry.org This can be performed in an aqueous medium, offering a more sustainable synthetic route. The reaction of isocyanides with aliphatic amines in the presence of elemental sulfur also provides an atom-economical pathway to thioureas.

General Reaction for Thiourea Synthesis:

R-NCS + R'-NH2 → R-NH-C(S)-NH-R'

2 R-NH2 + CS2 → R-NH-C(S)-NH-R + H2S

| Starting Material | Reagents | Product Type | Key Features |

| 3-Chloro-4-methylphenyl isothiocyanate | Primary/Secondary Amine | N,N'-Disubstituted Thiourea | Versatile method for unsymmetrical thioureas. |

| 3-Chloro-4-methylaniline | Carbon Disulfide | N,N'-Disubstituted Symmetrical Thiourea | Often used for symmetrical thioureas. |

| 3-Chloro-4-methylaniline | Ammonium Thiocyanate, Benzoyl Chloride | N-Substituted Thiourea | A method to generate primary thioureas. |

Isothiocyanates

Isothiocyanates are valuable intermediates for the synthesis of thioureas and other sulfur and nitrogen-containing heterocycles. rsc.org A prevalent method for the synthesis of isothiocyanates is the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed using a desulfurizing agent. nih.gov For instance, 3-chloro-4-methylaniline can be converted to 3-chloro-4-methylphenyl isothiocyanate using this two-step, one-pot procedure.

Alternative reagents for the conversion of amines to isothiocyanates include phenyl chlorothionoformate and tosyl chloride. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for producing isothiocyanates. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 3-Chloro-4-methylaniline | 1. Carbon Disulfide, Triethylamine 2. Tosyl Chloride | 3-Chloro-4-methylphenyl isothiocyanate | A facile and general protocol. organic-chemistry.org |

| 3-Chloro-4-methylaniline | Phenyl Chlorothionoformate, Sodium Hydroxide | 3-Chloro-4-methylphenyl isothiocyanate | Can be performed as a one-pot or two-step process. organic-chemistry.org |

| 3-Chloro-4-methylaniline | Carbon Disulfide, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) | 3-Chloro-4-methylphenyl isothiocyanate | A modern desulfurization reagent. nih.gov |

Carbamates

Carbamates are another important class of organic compounds. Their synthesis can be achieved through various routes. One common method is the reaction of an isocyanate with an alcohol. google.com Alternatively, a three-component coupling of an amine, carbon dioxide, and a halide can be employed under mild conditions. organic-chemistry.org

For the synthesis of carbamates with the 3-chloro-4-methylphenyl scaffold, 3-chloro-4-methylaniline can be reacted with chloroformates, such as methyl chloroformate or ethyl chloroformate, in the presence of a base like pyridine. prepchem.comprepchem.com

| Starting Material | Reagents | Product | Key Features |

| 3-Chloro-4-methylaniline | Methyl Chloroformate, Pyridine | Methyl (3-chloro-4-methylphenyl)carbamate | A standard method for carbamate (B1207046) formation. prepchem.com |

| 3-Chloro-4-methylaniline | Ethyl Chloroformate, Pyridine | Ethyl (3-chloro-4-methylphenyl)carbamate | Similar to the synthesis of the methyl carbamate. prepchem.com |

| 3-Chloro-4-methylaniline | Carbon Dioxide, Alkyl Halide, Cesium Carbonate, TBAI | N-Alkyl (3-chloro-4-methylphenyl)carbamate | A three-component coupling approach. nih.gov |

Thiadiazoles

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) scaffold is a common motif in medicinal chemistry. There are numerous synthetic strategies for preparing 1,3,4-thiadiazoles. A widely used method is the cyclization of thiosemicarbazides with various reagents. sbq.org.brjocpr.com

For instance, a thiosemicarbazide (B42300) derived from a 3-chloro-4-methylphenyl-containing acyl hydrazine (B178648) can be cyclized to form a 2,5-disubstituted-1,3,4-thiadiazole. Another approach involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate, which proceeds via nucleophilic substitution followed by intramolecular cyclization with the elimination of methanethiol (B179389). researchgate.net The use of Lawesson's reagent for the thionation of N,N'-acylhydrazines also yields 1,3,4-thiadiazoles. organic-chemistry.org

| Starting Material | Reagents | Product Type | Key Features |

| Thiosemicarbazide derivative | Carboxylic Acid, POCl3 | 2-Amino-5-substituted-1,3,4-thiadiazole | A common and versatile method. jocpr.com |

| Acylhydrazine derivative | Isothiocyanate | 2,5-Disubstituted-1,3,4-thiadiazole | Leads to a variety of substitution patterns. sbq.org.br |

| Hydrazonoyl halide | Methyl hydrazinecarbodithioate | Substituted 1,3,4-thiadiazole | Involves elimination of methanethiol. researchgate.net |

| N,N'-Acylhydrazine | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | A thionation-cyclization approach. organic-chemistry.org |

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are one-pot reactions where three or more starting materials react to form a product that incorporates the majority of the atoms from the reactants. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse compound libraries.

While specific examples of MCRs directly incorporating this compound are not prevalent in the literature, the functional groups present in this molecule and its derivatives suggest potential applications in known MCRs. For example, the thiol group could potentially participate as a nucleophile in certain MCRs.

More plausibly, derivatives of this compound, such as the corresponding amine (3-chloro-4-methylbenzylamine) or aldehyde (3-chloro-4-methylbenzaldehyde), could serve as key components in well-established MCRs.

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. 3-Chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzylamine (B1266687) could be used as the aldehyde or amine component, respectively, to generate complex peptide-like structures.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. 3-Chloro-4-methylbenzaldehyde could be used to synthesize dihydropyrimidinones or thiones containing the 3-chloro-4-methylphenyl group.

Gewald Reaction: A three-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While not directly using the methanethiol, this highlights the utility of sulfur-containing MCRs.

The incorporation of the (3-chloro-4-methylphenyl)methyl moiety into complex molecules via MCRs represents a powerful strategy for generating chemical diversity and exploring the structure-activity relationships of novel compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Methylphenyl Methanethiol

Reactivity of the Methanethiol (B179389) Functional Group

The sulfur atom of the methanethiol group, with its lone pairs of electrons and the ability to exist in various oxidation states, is the primary locus of reactivity in this part of the molecule. Its behavior is characteristic of thiols, exhibiting a propensity for oxidation, nucleophilic attack, and addition to unsaturated systems.

Oxidation Reactions and Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of (3-Chloro-4-methylphenyl)methanethiol, this reaction yields bis(3-chloro-4-methylphenyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The general mechanism involves the formation of a thiyl radical, which then dimerizes.

Common oxidizing agents for this conversion include iodine (I₂), hydrogen peroxide (H₂O₂), and atmospheric oxygen, often catalyzed by metal ions. The reaction with iodine proceeds via a sulfenyl iodide intermediate.

Table 1: Representative Conditions for the Oxidation of Substituted Benzyl (B1604629) Thiols to Disulfides

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) |

| I₂ | Ethanol | Room Temperature | >95 |

| H₂O₂ | Acetonitrile (B52724) | Room Temperature | High |

| Air (O₂) | CuCl₂ / Pyridine | Room Temperature | Good |

Note: Data in this table is representative of the oxidation of substituted benzyl thiols and serves to illustrate the expected reactivity of this compound.

The formation of the disulfide bond is a reversible process. The disulfide can be reduced back to the corresponding thiol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT).

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group of this compound is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion, (3-chloro-4-methylphenyl)methanethiolate. This thiolate is a potent nucleophile and readily participates in nucleophilic substitution reactions, particularly with alkyl halides, in a classic SN2 mechanism.

This reaction is a versatile method for the formation of thioethers. The rate of reaction is influenced by the nature of the alkyl halide, with primary halides reacting faster than secondary, and tertiary halides being generally unreactive due to steric hindrance.

Table 2: Illustrative SN2 Reactions of Thiolates with Alkyl Halides

| Thiolate Precursor | Alkyl Halide | Base/Solvent | Product |

| This compound | Methyl Iodide | NaH / THF | (3-Chloro-4-methylphenyl)(methyl)sulfane |

| This compound | Benzyl Bromide | K₂CO₃ / Acetone | Benzyl (3-chloro-4-methylphenyl)sulfane |

| This compound | Ethyl Bromoacetate | NaOEt / Ethanol | Ethyl 2-((3-chloro-4-methylphenyl)methylthio)acetate |

Note: The reactions presented are illustrative examples based on the known reactivity of thiolates in SN2 reactions.

The mechanism involves a backside attack of the nucleophilic sulfur atom on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is a stereocenter.

Addition Reactions to Unsaturated Systems

This compound can undergo addition reactions to carbon-carbon double and triple bonds, a process known as hydrothiolation. These reactions can proceed via either a free-radical or a base-catalyzed Michael addition mechanism, depending on the nature of the unsaturated system and the reaction conditions.

The free-radical addition, often initiated by UV light or a radical initiator like AIBN, typically results in the anti-Markovnikov addition of the thiol to the alkene. The mechanism involves the formation of a thiyl radical which then adds to the alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. This method is particularly effective for addition to electron-deficient alkenes.

In the case of α,β-unsaturated carbonyl compounds, the addition can also proceed via a conjugate (Michael) addition mechanism, catalyzed by a base. The base deprotonates the thiol to form the thiolate, which then acts as a nucleophile, attacking the β-carbon of the unsaturated system.

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound, substituted with a chloro group, a methyl group, and a methanethiol group, can undergo both electrophilic and, under specific conditions, nucleophilic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The methyl (-CH₃) and methanethiol (-CH₂SH) groups are ortho, para-directing and activating, while the chloro (-Cl) group is ortho, para-directing but deactivating.

When considering the combined effects of the substituents in this compound, the positions for electrophilic attack are influenced by all three groups. The most likely positions for substitution would be those that are activated by the methyl and methanethiol groups and not sterically hindered.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Model Compound (3-Chloro-4-methyltoluene)

| Electrophilic Reaction | Major Product(s) |

| Nitration (HNO₃, H₂SO₄) | 5-Chloro-4-methyl-2-nitrotoluene |

| Acylation (CH₃COCl, AlCl₃) | 2-Acetyl-5-chloro-4-methyltoluene |

| Halogenation (Br₂, FeBr₃) | 2-Bromo-5-chloro-4-methyltoluene |

Note: This table is based on the directing effects in the closely related 3-chloro-4-methyltoluene to predict the regioselectivity for this compound, assuming the methanethiol group has a similar directing influence to the methyl group.

Nucleophilic Aromatic Substitution with Activated Analogs

Nucleophilic aromatic substitution (NAS) on an aryl halide like this compound is generally difficult. The reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chloro atom in this case) to stabilize the negatively charged intermediate (Meisenheimer complex).

The aromatic ring of this compound is not sufficiently electron-deficient to readily undergo NAS. The methyl group is electron-donating, which further disfavors the reaction.

However, if an analog of this compound were to have a strong electron-withdrawing group, for instance, a nitro group, at a position ortho or para to the chlorine atom, NAS would become feasible. For example, in a hypothetical compound like 2-chloro-1-methyl-5-(methylthiomethyl)-4-nitrobenzene, a nucleophile could displace the chloride.

The mechanism for NAS is an addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) provides an example of this, where the chlorine para to the nitro group is selectively replaced. quizlet.com

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound. For (3-Chloro-4-methylphenyl)methanethiol, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline lattice. The analysis would also elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the crystal packing. While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the diffraction pattern to solve the crystal structure. This would unambiguously confirm the substitution pattern on the phenyl ring and the geometry of the methanethiol (B179389) group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.3 | 125 - 140 |

| CH₃ | ~2.3 | ~20 |

| CH₂SH | ~3.7 | ~25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the methanethiol protons and the aromatic protons.

Dynamic NMR studies could be employed to investigate the conformational exchange processes in this compound, such as the rotation around the C-S bond or the C-C bond connecting the methanethiol group to the aromatic ring. By analyzing the NMR spectra at different temperatures, it might be possible to determine the energy barriers for these rotational processes.

High-Accuracy Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Characterization

High-accuracy mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation behavior.

Both ESI and APCI are soft ionization techniques that are well-suited for analyzing organic molecules.

ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions, allowing for the accurate determination of the molecular weight.

APCI-MS is another suitable technique that would also yield the molecular ion or protonated molecule.

High-resolution mass spectrometry (HRMS) coupled with these ionization sources would provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₈H₉ClS). By inducing fragmentation within the mass spectrometer (MS/MS), the fragmentation pathways can be elucidated. This provides valuable structural information by identifying characteristic fragment ions, such as the loss of the thiol group or cleavage of the benzyl-sulfur bond.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a powerful analytical technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would offer detailed insights into its molecular structure by identifying characteristic fragmentation pathways.

In a typical MS/MS experiment, the parent molecule is first ionized, often forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For this compound, with a molecular weight of approximately 172.67 g/mol , the molecular ion peak would be observed at m/z 172, with a characteristic isotopic pattern at m/z 174 in a roughly 3:1 ratio, indicative of the presence of a single chlorine atom. researchgate.netmassbank.eu This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to the formation of several fragment ions.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic C-S bond and fragmentation of the substituted aromatic ring. A significant fragmentation pathway would involve the loss of the sulfhydryl group (•SH), leading to the formation of a stable 3-chloro-4-methylbenzyl cation. Another prominent fragmentation would be the cleavage of the C-S bond to form the tropylium (B1234903) ion, a common rearrangement for benzyl (B1604629) derivatives. The presence of the chloro and methyl substituents on the aromatic ring will also influence the fragmentation pattern, potentially leading to the loss of a chlorine radical or a methyl radical from the molecular ion or subsequent fragment ions. cdnsciencepub.comwikipedia.org

A plausible fragmentation pattern for this compound is detailed in the table below.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |

| 172/174 | 139/141 | [C₇H₆Cl]⁺ | SH | Cleavage of the C-S bond with loss of the sulfhydryl radical. |

| 172/174 | 137 | [C₈H₉S]⁺ | Cl | Loss of a chlorine radical from the molecular ion. |

| 172/174 | 91 | [C₇H₇]⁺ | CSH₂Cl | Cleavage and rearrangement to form the stable tropylium ion. nih.gov |

| 139/141 | 104 | [C₇H₆]⁺ | Cl | Loss of a chlorine radical from the [C₇H₆Cl]⁺ fragment. |

| 139/141 | 91 | [C₆H₄CH₃]⁺ | Cl | Loss of a chlorine atom from the benzyl cation. |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a crucial tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. For this compound, these techniques would reveal characteristic vibrations associated with its specific structural features.

Analysis of Characteristic Stretching and Bending Vibrations

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending modes of its constituent functional groups.

S-H Stretching: The S-H stretching vibration is typically observed as a weak band in the FT-IR spectrum in the region of 2550-2600 cm⁻¹. libretexts.orgresearchgate.net This band is often more prominent in the Raman spectrum. reddit.com

C-S Stretching: The C-S stretching vibration is generally weak in the FT-IR spectrum and appears in the range of 600-800 cm⁻¹. reddit.comscialert.net Its position can be influenced by the surrounding molecular structure.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. libretexts.orgspectroscopyonline.comorgchemboulder.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically in the range of 550-850 cm⁻¹. libretexts.orglibretexts.org

Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the benzene ring result in a series of bands in the 1400-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com

CH₃ Bending: The bending vibrations of the methyl group are expected to appear around 1375 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.com

C-H Bending (Aromatic): The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong bands in the fingerprint region (675-900 cm⁻¹), the positions of which are indicative of the substitution pattern. libretexts.orgspectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (FT-Raman) |

| Stretching | S-H | 2550 - 2600 | Weak | Medium to Strong |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium | Strong |

| Stretching | Aliphatic C-H (in CH₃) | 2850 - 2970 | Medium | Strong |

| Stretching | Aromatic C=C | 1400 - 1600 | Medium to Strong | Medium to Strong |

| Stretching | C-S | 600 - 800 | Weak to Medium | Medium |

| Stretching | C-Cl | 550 - 850 | Strong | Medium |

| Bending | Aliphatic C-H (in CH₃) | 1370 - 1470 | Medium | Medium |

| Bending | Aromatic C-H (out-of-plane) | 675 - 900 | Strong | Weak |

Correlation of Spectral Data with Substituent Effects

The positions and intensities of the vibrational bands in the FT-IR and FT-Raman spectra of this compound are influenced by the electronic and steric effects of the chloro and methyl substituents on the phenyl ring. These substituent effects can cause shifts in the vibrational frequencies of the aromatic ring and the attached functional groups.

The chloro group, being an electron-withdrawing group, and the methyl group, an electron-donating group, will alter the electron density distribution within the benzene ring. This, in turn, affects the force constants of the various bonds and consequently their vibrational frequencies. For instance, the frequencies of the aromatic C=C stretching vibrations can be shifted compared to unsubstituted benzene due to these electronic effects.

Furthermore, the substitution pattern on the benzene ring (1,2,4-trisubstituted in this case) gives rise to a characteristic pattern of out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region of the FT-IR spectrum. This "fingerprint" region is highly diagnostic for determining the arrangement of substituents on an aromatic ring. The interaction between the vibrations of the substituents and the ring vibrations can also lead to coupling of modes, resulting in more complex spectra. Analysis of these substituent-induced spectral changes provides valuable information for confirming the specific isomeric structure of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about the molecule's geometry and the distribution of its electrons. For (3-Chloro-4-methylphenyl)methanethiol, these calculations can predict bond lengths, bond angles, and dihedral angles, as well as electronic properties such as dipole moment and charge distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict various properties.

For this compound, DFT calculations would reveal the influence of the chloro and methyl substituents on the geometry of the benzene (B151609) ring and the methanethiol (B179389) side chain. It is anticipated that the aromatic ring will exhibit some deviation from perfect planarity due to the presence of these substituents. The bond lengths and angles within the phenyl ring would be slightly distorted compared to unsubstituted benzene. The C-Cl and C-CH3 bond lengths, as well as the C-S and S-H bond lengths of the methanethiol group, can be precisely calculated.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-S Bond Length | ~1.85 Å |

| S-H Bond Length | ~1.34 Å |

| C-C-C (aromatic) Bond Angle | ~118° - 121° |

| C-S-H Bond Angle | ~96.5° |

Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds and benzyl (B1604629) mercaptan.

Ab Initio Methods for Energy and Reactivity Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a higher computational expense.

These methods can be employed to calculate the total energy of this compound, which is crucial for determining its thermodynamic stability. By calculating the energies of different conformers, the most stable three-dimensional arrangement of the atoms can be identified. Furthermore, ab initio methods are invaluable for predicting reactivity. For instance, the energy of the molecule and its possible transition states in a chemical reaction can be calculated to determine reaction barriers and predict reaction kinetics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol group and the π-system. The LUMO, conversely, is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

Note: These values are estimations based on calculations of analogous substituted aromatic thiols.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.4 |

| CH₂ Protons | ~3.7 |

| SH Proton | ~1.7 |

| CH₃ Protons | ~2.3 |

Note: These are estimated chemical shifts relative to TMS, based on computational studies of similar structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, considering its interactions with its environment. MD simulations are particularly useful for studying the conformational flexibility of this compound and the effects of a solvent.

By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), the preferred conformations and the dynamics of their interconversion can be explored. The methanethiol side chain has rotational freedom around the bond connecting it to the aromatic ring, and MD simulations can reveal the most populated rotational states. Furthermore, these simulations can elucidate the nature of the interactions between the solute and solvent molecules, providing information on solvation energies and the structure of the solvent shell around the molecule.

In Silico Reaction Pathway Analysis

Computational methods can be used to map out the entire energy landscape of a chemical reaction, a process known as in silico reaction pathway analysis. This involves identifying the reactants, products, intermediates, and transition states for a given reaction. For this compound, this could involve studying its reactivity as a nucleophile (via the sulfur atom) or its potential metabolic pathways.

For example, the reaction of the thiol group with an electrophile can be modeled to determine the reaction mechanism and the activation energy. By calculating the potential energy surface, the most favorable reaction pathway can be identified. Such studies are crucial for understanding the chemical behavior of the molecule and predicting its potential role in various chemical and biological processes.

Research Applications in Chemical Science and Technology

Agrochemical Research and Development

In the field of agrochemicals, substituted benzyl (B1604629) mercaptans are recognized as important intermediates in the synthesis of various active ingredients, particularly herbicides. The unique combination of a chlorinated and methylated aromatic ring in (3-Chloro-4-methylphenyl)methanethiol makes it a compound of interest for creating new crop protection agents.

Role as Intermediates in Herbicide Synthesis

While direct synthesis pathways utilizing this compound are not extensively documented in publicly available research, the broader class of substituted benzyl mercaptans plays a crucial role in the production of thiocarbamate herbicides. google.comgoogle.com Thiocarbamates are a class of herbicides known for their effectiveness against a variety of weeds. The synthesis of these herbicides often involves the reaction of a substituted benzyl halide with a dithiocarbamate (B8719985) or a related sulfur-containing nucleophile. google.comresearchgate.net

The general structure of this compound suggests its potential as a precursor to such herbicides. The chloro and methyl groups on the phenyl ring can influence the herbicidal activity and selectivity of the final product. For instance, a patent for substituted benzyl-thiolcarbamate acid esters highlights their herbicidal properties. google.com Another synthetic route involves the carbonylation of amines with carbon monoxide and sulfur in the presence of alkyl halides to produce S-alkyl thiocarbamates, some of which are commercial herbicides. researchgate.net This indicates a plausible pathway where this compound or its corresponding halide could serve as a key building block.

Table 1: Potential Agrochemical Intermediates and Related Herbicide Classes

| Intermediate Class | Herbicide Class | General Synthetic Utility |

| Substituted Benzyl Mercaptans | Thiocarbamates | Serve as the "S-benzyl" moiety, crucial for herbicidal activity. |

| Substituted Benzyl Halides | Dithiocarbamates | React with dithiocarbamates to form the final active ingredient. researchgate.net |

Environmental Fate and Biodegradation Studies of Related Compounds

The environmental impact of agrochemicals is a critical area of study. For compounds like this compound, which contains a chlorinated aromatic ring, understanding their persistence and degradation pathways in the environment is paramount. While specific studies on this exact molecule are scarce, research on related chlorinated aromatic compounds provides valuable insights.

Chlorinated organic compounds are a significant class of environmental pollutants, and their biodegradation is a key area of research. researchgate.net Microbial degradation is a primary mechanism for the breakdown of such compounds in soil and water. epa.gov Generally, the biodegradation of chlorinated aromatic compounds can proceed through various pathways, often initiated by dechlorination, where the chlorine atom is removed from the aromatic ring. researchgate.netepa.gov This is a crucial step as it typically reduces the toxicity of the compound. Following dechlorination, the aromatic ring is often cleaved by microbial enzymes, leading to further breakdown into simpler, non-toxic molecules. epa.gov

Fungi and bacteria are known to metabolize phenylamide herbicides, which can be structurally related to potential derivatives of this compound, to chloroanilines, which are then further degraded. epa.gov The persistence of such compounds is influenced by factors such as the degree of chlorination, the position of the chlorine atoms, and the presence of other functional groups. boerenlandvogels.nl

Table 2: General Environmental Fate of Related Chlorinated Compounds

| Compound Class | Key Degradation Pathways | Influencing Factors |

| Chlorinated Aromatic Hydrocarbons | Microbial Dechlorination, Ring Cleavage epa.gov | Soil type, microbial population, pH, oxygen availability. |

| Organochlorine Pesticides | Photolysis, Microbial Degradation nih.govresearchgate.net | Sunlight exposure, presence of photosensitizers. nih.gov |

Medicinal Chemistry Research (excluding clinical human trial data)

The structural motifs present in this compound are also of interest in medicinal chemistry. The combination of a halogenated aromatic ring and a thiol group provides a foundation for designing molecules with potential therapeutic applications.

Scaffold Design for Potentially Bioactive Molecules

In drug discovery, a "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening. mdpi.comunife.it The this compound structure can be considered a potential scaffold. The presence of chlorine, a halogen, is a common feature in many approved drugs, as it can enhance properties like membrane permeability and binding affinity. nih.gov

For example, a study on the design of a screening library utilized 3-chloro-4-hydroxyphenylacetic acid, a compound with a similar substitution pattern on the phenyl ring, as a starting scaffold. nih.gov This highlights the utility of such chlorinated phenyl moieties in generating diverse molecular libraries for identifying new drug leads. The benzylthio- moiety, in particular, has been incorporated into molecules with anticancer properties. A study on 2-substituted-4-benzyl-5-methylimidazoles, which include a benzylthio group, identified compounds that inhibit the oncogenic STAT3 protein, a target in breast cancer. nih.gov

Exploration of Protein-Ligand Interactions and Enzyme Modulation Mechanisms

The thiol group in this compound is a reactive nucleophile and can play a significant role in interactions with biological macromolecules, particularly proteins and enzymes. Thiol-containing molecules are known to interact with various enzymes, sometimes leading to their inhibition. nih.gov

While direct studies involving this compound are not available, research on analogous structures provides insights. For instance, derivatives of 1,2,4-triazoles bearing different substituted phenyl groups have been synthesized and shown to be potent inhibitors of enzymes like α-glucosidase and acetylcholinesterase. nih.gov The nature and position of substituents on the phenyl ring were found to significantly influence the inhibitory activity. This suggests that molecules derived from this compound could be designed to specifically interact with the active sites of target enzymes, potentially modulating their function. The chloro and methyl groups would play a role in defining the binding affinity and selectivity of these potential inhibitors.

Utility in High-Throughput Screening Campaigns for Chemical Probes

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. nih.govnih.govresearchgate.net Chemical libraries used in HTS are often built around diverse molecular scaffolds to maximize the chances of finding a "hit" compound.

Given its potential as a scaffold for bioactive molecules, this compound could be a valuable starting material for the synthesis of compound libraries for HTS campaigns. The ability to easily modify the thiol group allows for the attachment of a wide variety of chemical moieties, leading to a diverse set of molecules. The development of such a library, based on the this compound scaffold, could lead to the discovery of novel chemical probes to study biological processes or to serve as starting points for drug development programs. nih.govmdpi.com

Materials Science Applications

Theoretical applications of thiols in materials science are well-established. However, the specific use of this compound has not been detailed in existing studies.

Precursor for Polymer Synthesis (e.g., Thiol-ene Click Chemistry)

The thiol group is known to be a reactive functional group for polymerization reactions, most notably in thiol-ene click chemistry. This process involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an alkene), forming a stable thioether linkage. This reaction is valued for its high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making it a versatile tool in polymer chemistry.

Despite the suitability of the thiol functional group for such reactions, there is no specific research detailing the use of this compound as a monomer or chain transfer agent in thiol-ene polymerizations or other polymer synthesis methods. Consequently, no data on its reactivity, the properties of resulting polymers, or comparative performance is available.

Surface Functionalization and Self-Assembled Monolayers

Thiols are widely used for the functionalization of noble metal surfaces, particularly gold, through the formation of self-assembled monolayers (SAMs). The sulfur atom forms a strong, covalent-like bond with the metal surface, leading to the spontaneous organization of the organic molecules into a densely packed, ordered layer. The properties of the resulting surface are then dictated by the terminal functional groups of the organic molecule.

The structure of this compound, featuring a thiol anchor and a substituted aromatic ring, suggests it could theoretically be used to form SAMs. Such monolayers could potentially modify the wetting, adhesive, or electronic properties of a surface. However, no published studies were found that investigate the formation, structure, or properties of self-assembled monolayers using this specific compound. Therefore, there are no experimental findings or data tables to report on its application in surface science.

Future Research Directions and Interdisciplinary Prospects

Exploration of Asymmetric Synthesis and Chiral Induction

The development of stereoselective synthetic methods for producing chiral derivatives of (3-Chloro-4-methylphenyl)methanethiol is a significant area for future research. The presence of a prochiral center, should the thiol group be further functionalized, opens the door to creating enantiomerically pure compounds, which are critical in pharmaceuticals and materials science.

Future work should focus on:

Development of Chiral Catalysts: Designing and screening novel transition-metal catalysts and organocatalysts for the asymmetric synthesis of chiral thiol derivatives. This includes exploring ligands that can effectively control the stereochemical outcome of reactions at the sulfur atom or adjacent positions.

Stereoselective C-S Bond Formation: Investigating catalytic systems that can achieve enantioselective carbon-sulfur bond formation, a challenging yet crucial transformation for accessing chiral organosulfur compounds.

Chiral Induction Studies: Examining the role of the chloro and methyl substituents on the phenyl ring in directing the stereochemical course of reactions. Understanding these electronic and steric influences is key to achieving high levels of enantioselectivity. The goal would be to control the three-dimensional arrangement of atoms, leading to specific isomers with potentially unique biological activities or material properties.

Investigation of Photochemical and Electrochemical Reactivity

The interplay of light and electricity with this compound is a largely unexplored frontier. The aromatic ring and the thiol group are both known to be photo- and electro-active, suggesting a rich field of potential discoveries.

Photochemical Reactivity: Future studies could investigate the compound's behavior under ultraviolet or visible light irradiation. Key research questions include:

Photoinduced Bond Cleavage: Determining the dynamics of the S-H and C-S bond fission upon photoexcitation, which can lead to the formation of reactive radical intermediates. acs.org

Photooxidative Coupling: Exploring the light-induced coupling of the thiol to form the corresponding disulfide. nih.gov This reaction is versatile and could be controlled by factors like pH and excitation wavelength, offering pathways for creating novel materials and controlling biological processes. nih.gov

Photoredox Catalysis: Assessing the potential of this compound to act as a hydrogen atom donor or a precursor to thiyl radicals in visible-light-mediated photoredox reactions, which are powerful tools for organic synthesis. rsc.org

Electrochemical Reactivity: The electrochemical behavior of this compound is another promising research avenue. Investigations could focus on:

Electrochemical Oxidation and Reduction: Characterizing the redox potentials and mechanisms of the thiol group and the aromatic system. This could lead to the development of electrosynthetic methods for creating new derivatives or polymers.

Electropolymerization: Exploring the possibility of forming conductive polymer films on electrode surfaces through the electrochemical oxidation of the thiol or the aromatic ring. The properties of such films could be influenced by the presence of the chloro and methyl substituents. researchgate.net

Sensor Development: Utilizing the specific electrochemical properties of the thiol group to design and fabricate selective sensors for detecting metal ions, pollutants, or biological molecules.

| Research Area | Focus of Investigation | Potential Applications |

| Photochemistry | Photoinduced S-H/C-S bond fission, photooxidative coupling to disulfides, role in photoredox catalysis. acs.orgnih.govrsc.org | Photodynamic therapy, materials science, advanced organic synthesis. |

| Electrochemistry | Redox behavior, electropolymerization, C-S bond formation. researchgate.net | Conductive polymers, electrochemical sensors, green synthesis. |

Development of Advanced Analytical Methods for Trace Analysis

As the applications of this compound and related compounds expand, the need for highly sensitive and selective analytical methods for their detection at trace levels becomes paramount. This is particularly important for environmental monitoring, metabolomic studies, and quality control.

Future research should aim to:

Enhance Chromatographic Techniques: Develop optimized methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the separation and quantification of the compound in complex matrices like water, soil, and biological fluids.

Improve Sample Preparation: Design novel sample pretreatment and pre-concentration procedures, such as solid-phase extraction (SPE) and magnetic solid-phase extraction (MSPE), using sorbents specifically tailored for high-affinity binding of organosulfur compounds. rsc.orgwalshmedicalmedia.com

Develop Selective Detectors: Investigate the use of specialized detectors, such as sulfur chemiluminescence detectors (SCD) or electrochemical detectors, to improve the selectivity of chromatographic analyses for sulfur-containing compounds. rsc.org Studies show that various extractants like N,N-dimethylformamide and acetonitrile (B52724) are effective for a wide range of organosulfur compounds, which could be a starting point for developing selective extraction protocols. zldm.ru

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and optimization of molecules based on the this compound scaffold. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. nih.gov

Key areas for future interdisciplinary research include:

Property Prediction: Training ML models to predict the physicochemical properties (e.g., solubility, stability), biological activity, and toxicity of novel derivatives. mdpi.com This can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates. nih.gov

De Novo Molecular Design: Employing generative AI models to design new molecules with desired properties. crimsonpublishers.com These models can learn the "language" of chemical structures and generate novel compounds based on the this compound framework that are optimized for a specific target or application. sciencebusiness.net

Synthesis Planning and Yield Prediction: Using AI tools for retrosynthetic analysis to devise the most efficient synthetic routes. nih.gov Furthermore, ML models can be developed to predict reaction yields and identify optimal reaction conditions, thereby minimizing experimental trial-and-error. nih.govresearchgate.net

| AI/ML Application | Research Goal | Potential Impact |

| Property Prediction | Predict bioactivity, toxicity, and physicochemical properties of derivatives. researchgate.netnih.gov | Accelerated lead optimization in drug discovery; rational design of materials. |

| De Novo Design | Generate novel molecular structures with optimized properties. nih.govcrimsonpublishers.com | Discovery of new drug candidates and functional materials. |

| Synthesis Optimization | Predict optimal reaction pathways and yields. nih.govresearchgate.net | More efficient and cost-effective chemical synthesis. |

Sustainable Synthesis and Biocatalytic Approaches

Green Chemistry Approaches: Future research should focus on synthetic strategies that adhere to the principles of green chemistry, such as:

Catalytic Methods: Developing highly efficient catalytic systems, for example, using copper-catalyzed coupling reactions, that can operate under mild conditions with low catalyst loading. researchgate.net

Alternative Solvents: Exploring the use of greener solvents like water or deep eutectic solvents to replace traditional volatile organic compounds. unito.it

"Thiol-Free" Synthesis: Investigating the use of alternative, less odorous sulfur sources and thiolating agents to improve laboratory safety and reduce environmental impact. rsc.org

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. Future work could explore:

Enzymatic Synthesis: Identifying or engineering enzymes that can catalyze the formation of the C-S bond to produce this compound or its precursors.

Biocatalytic Derivatization: Using enzymes, such as acyltransferases, to perform selective modifications on the thiol group, potentially in concert with in situ thiol recycling systems. researchgate.netresearchgate.netmanchester.ac.uk This approach could be used to create a library of derivatives in a sustainable manner.

Renewable Feedstocks: Investigating pathways to synthesize the aromatic core of the molecule from renewable, biomass-derived sources, contributing to a more circular chemical economy. rsc.org

Q & A

Q. What experimental methods are recommended for determining the molecular structure of (3-Chloro-4-methylphenyl)methanethiol?

For crystallographic analysis, the SHELX system (specifically SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule datasets. These programs are optimized for high-resolution data and can accommodate twinned crystals, making them suitable for resolving complex substituent arrangements like the chloro-methyl-thiol group in this compound . Pair X-ray diffraction with spectroscopic techniques (e.g., NMR or IR) to cross-validate bond angles and torsional conformations.

Q. How can researchers optimize catalyst design for synthesizing thiolated aromatic compounds like this compound?

Catalysts with balanced acid-base properties are critical. For example, KWO/alumina catalysts enhance selectivity toward methanethiol derivatives by reducing Lewis acid site concentration and increasing basicity. Adjusting promoter metals (e.g., alkali metals) can further modulate methanol conversion rates and minimize byproducts like dimethyl sulfide . Use fixed-bed reactors with in situ gas chromatography (GC) to monitor reaction intermediates and optimize temperature/pressure conditions.

Q. What analytical techniques are effective for detecting trace methanethiol derivatives in anaerobic environments?

Gas chromatography (GC) paired with sulfur-specific detectors (e.g., flame photometric detectors) is highly sensitive for quantifying methanethiol at low concentrations. For biological systems (e.g., methanogenic cultures), enzymatic assays (e.g., methionine γ-lyase activity tests) can detect metabolic byproducts. Aqueous-phase methanethiol can also be measured via headspace analysis with a detection threshold as low as 0.1 ppm .

Advanced Research Questions

Q. How can contradictions in methanethiol production data under varying hydrogen conditions be resolved?

Contradictory observations (e.g., higher methanethiol yields in low-hydrogen hydrothermal fluids) suggest complex abiotic synthesis pathways. To address this, conduct isotopic labeling studies (e.g., C-labeled CO or CH) to trace carbon-sulfur bond formation. Pair this with microcosm experiments mimicking hydrothermal vent conditions (pH 2–4, 70–200°C) to identify temperature-dependent reaction networks. Comparative analysis of high- vs. low-hydrogen systems using kinetic modeling can reveal rate-limiting steps .

Q. What methodologies are suitable for studying the atmospheric impact of this compound-derived sulfur aerosols?

Combine satellite remote sensing (e.g., Aura/OMI for SO tracking) with global oceanographic databases to map methanethiol emissions. Use chemical transport models (CTMs) like GEOS-Chem to simulate aerosol formation and lifetime. For lab validation, employ smog chamber experiments with UV-Vis spectroscopy to quantify aerosol nucleation rates under controlled humidity and light conditions .

Q. How can researchers elucidate the role of non-covalent interactions in stabilizing this compound clusters?

Advanced computational methods, such as DFT-D3 (dispersion-corrected density functional theory) with large basis sets (e.g., aug-cc-pVTZ), are critical for modeling dimer/trimer conformers. Compare computational results with rotational spectroscopy data to validate van der Waals and dipole-dipole interactions. For experimental validation, use cryogenic matrix-isolation IR spectroscopy to trap and analyze transient clusters .

Q. What experimental designs can track methanethiol’s metabolic pathways in extremophilic archaea?

Use S-labeled cysteine or methionine in anaerobic batch cultures of Ferroplasma acidarmanus to trace methanethiol production via radiolabeled metabolic profiling . Combine this with proteomic analysis (LC-MS/MS) to identify enzymes like thiol methyltransferases. Inhibitor studies (e.g., sodium tungstate for molybdenum cofactor disruption) can further isolate specific pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in methanethiol selectivity across catalyst studies?

Discrepancies often arise from differences in catalyst pretreatment (e.g., calcination temperature) or reactant partial pressures. Standardize testing protocols using Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) to characterize acid-base site distributions. Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., HS adsorption vs. C–S bond formation) .

Q. Why do methanethiol emissions vary between Arctic and Southern Ocean regions despite similar microbial activity?

Variations may stem from differences in dissolved organic sulfur (DOS) availability or photolytic degradation rates. Deploy autonomous underwater vehicles (AUVs) with membrane inlet mass spectrometry (MIMS) for real-time methanethiol measurements. Correlate data with metagenomic sequencing of sulfur-oxidizing bacteria to identify species-specific contributions .

Methodological Best Practices

- For synthesis: Prioritize catalysts with hierarchical pore structures to enhance mass transfer in thiolation reactions.

- For environmental studies: Use multi-year sampling campaigns to account for seasonal variability in methanethiol fluxes.

- For computational studies: Validate force fields against crystallographic data to ensure accuracy in conformational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.